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Compound of Interest

Compound Name: 2-Amino-3,3-dimethylbutan-1-ol

Cat. No.: B1275762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure (R)- and (S)-tert-Leucinol are pivotal chiral building blocks in modern

asymmetric synthesis. Their bulky tert-butyl group provides a high degree of stereochemical

control, making them invaluable as chiral auxiliaries and synthons for chiral ligands in the

pharmaceutical and fine chemical industries. This technical guide provides an in-depth

overview of commercial suppliers, key specifications, and a detailed experimental protocol for

the laboratory-scale synthesis of enantiopure tert-Leucinol.

Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer enantiopure (R)- and (S)-tert-Leucinol. The table below

summarizes the offerings from several prominent vendors, providing key quantitative data to

facilitate selection based on research and development needs.
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Supplier
Product
Name

Enantiom
er

CAS
Number

Purity/As
say

Optical
Rotation

Melting
Point (°C)

Sigma-

Aldrich

(MilliporeSi

gma)

(R)-(-)-tert-

Leucinol
(R)

112245-

09-7
≥98%[1]

[α]20/D

−37°, c =

1.5 in

ethanol[1]

30-33[1]

Sigma-

Aldrich

(MilliporeSi

gma)

L-tert-

Leucinol
(S)

112245-

13-3
≥98%[2]

[α]26/D

+37°, c =

1.5 in

ethanol[2]

30-34[2]

Thermo

Scientific

Chemicals

(R)-(-)-tert-

Leucinol
(R)

112245-

09-7
98%[3] - -

Thermo

Scientific

Chemicals

(S)-tert-

Leucinol
(S)

112245-

13-3
95%[4]

+34° to

+40°

(c=1.5,

EtOH)[4]

-

ChemScen

e

L-tert-

Leucinol
(S)

112245-

13-3
≥98%[5] - -

BioChemP

artner

(R)-tert-

Leucinol
(R)

112245-

09-7
98%[6] - -

Advanced

ChemBlock

s

(R)-tert-

Leucinol
(R)

112245-

09-7
97% - -

Synthetic Preparation of Enantiopure (S)-tert-
Leucinol
The most common and efficient laboratory-scale synthesis of enantiopure tert-Leucinol involves

the reduction of the corresponding enantiopure amino acid, L-tert-Leucine. The following

protocol is adapted from a procedure published in Organic Syntheses.
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Experimental Protocol: Reduction of L-tert-Leucine
Materials:

L-tert-Leucine (99% ee)

Sodium borohydride (NaBH₄)

Iodine (I₂)

Tetrahydrofuran (THF), anhydrous

20% aqueous Potassium hydroxide (KOH)

Dichloromethane (CH₂Cl₂)

Sodium sulfate (Na₂SO₄), anhydrous

Argon or Nitrogen gas

Standard glassware for organic synthesis (round-bottom flask, addition funnel, condenser,

etc.)

Magnetic stirrer and heating mantle

Ice-water bath

Rotary evaporator

Procedure:

Reaction Setup: A 500-mL round-bottom flask equipped with a magnetic stir bar, an addition

funnel, and an argon inlet is charged with L-tert-leucine (5.00 g, 38.1 mmol). Anhydrous

tetrahydrofuran (100 mL) is added, and the resulting suspension is cooled to approximately 4

°C in an ice-water bath.[7]

Addition of Reducing Agent: Sodium borohydride (3.46 g, 91.5 mmol, 2.40 equiv) is added to

the cooled suspension in one portion.[7]
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Addition of Iodine Solution: The addition funnel is charged with a solution of iodine (9.67 g,

38.1 mmol, 1.00 equiv) in anhydrous tetrahydrofuran (25 mL). This solution is added

dropwise to the stirred suspension over a period of 30 minutes, maintaining the internal

temperature below 10 °C.[7]

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm

to room temperature and then heated to reflux for 18 hours. During this time, the reaction

mixture will become a clear, colorless solution followed by the formation of a white

precipitate.

Quenching and Work-up: The reaction is cooled to room temperature, and excess sodium

borohydride is quenched by the slow, dropwise addition of methanol until gas evolution

ceases. The solvents are then removed under reduced pressure using a rotary evaporator.

The resulting white semi-solid is dissolved in 20% aqueous potassium hydroxide (75 mL)

and stirred for 5 hours at ambient temperature to hydrolyze any borate esters.[7]

Extraction: The aqueous phase is extracted with dichloromethane (6 x 60 mL). The

combined organic extracts are dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure to yield crude (S)-tert-leucinol as a colorless oil.[7]

Purification (Optional): The crude product can be purified by distillation if necessary.

However, for many applications, the crude material is of sufficient purity.[7]

Application in Asymmetric Synthesis: A Workflow
Example
Enantiopure tert-Leucinol is a cornerstone in the synthesis of chiral ligands for asymmetric

catalysis. A prominent example is its use in the preparation of phosphinooxazoline (PHOX)

ligands, which are highly effective in a variety of metal-catalyzed asymmetric transformations.
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Synthesis of (S)-tert-Leucinol
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Caption: Workflow for the synthesis and application of (S)-tert-Leucinol.

The provided diagram illustrates a typical workflow where (S)-tert-Leucinol is first synthesized

from L-tert-Leucine. It is then reacted with 2-bromobenzoyl chloride to form an amide

intermediate, which subsequently undergoes cyclization and phosphination to yield the (S)-tert-

ButylPHOX ligand. This chiral ligand is then complexed with a metal precursor, such as an

iridium complex, to form a highly active and enantioselective catalyst for reactions like

asymmetric hydrogenation. This pathway highlights the critical role of enantiopure tert-Leucinol

in translating chirality from a readily available starting material to a valuable, enantiomerically

enriched final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1275762?utm_src=pdf-body-img
https://www.benchchem.com/product/b1275762?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. m.youtube.com [m.youtube.com]

2. york.ac.uk [york.ac.uk]

3. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - PMC
[pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. EP0728736A1 - Process for the preparation of optically active tert-leucinol and use thereof
- Google Patents [patents.google.com]

6. researchgate.net [researchgate.net]

7. Organic Syntheses Procedure [orgsyn.org]

To cite this document: BenchChem. [Commercial Sourcing and Synthetic Routes for
Enantiopure tert-Leucinol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1275762#commercial-suppliers-of-enantiopure-
tert-leucinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://m.youtube.com/watch?v=ki-MzLz8_Hw
https://www.york.ac.uk/res/pac/teaching/AsymmSynth%20handouts.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9162430/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9162430/
https://www.researchgate.net/publication/236262280_Synthesis_of_novel_chiral_Schiff-base_ligands_and_their_application_in_asymmetric_nitro_aldol_Henry_reaction
https://patents.google.com/patent/EP0728736A1/en
https://patents.google.com/patent/EP0728736A1/en
https://www.researchgate.net/publication/315681639_Optical_Resolution_of_Racemic_-Hydroxycarboxylic_Acids_on_a_Dynamic_Chiral_Stationary_Phase_Derived_from_S-Leucinol_by_Ligand_Exchange_Chromatography
http://orgsyn.org/demo.aspx?prep=v86p0181
https://www.benchchem.com/product/b1275762#commercial-suppliers-of-enantiopure-tert-leucinol
https://www.benchchem.com/product/b1275762#commercial-suppliers-of-enantiopure-tert-leucinol
https://www.benchchem.com/product/b1275762#commercial-suppliers-of-enantiopure-tert-leucinol
https://www.benchchem.com/product/b1275762#commercial-suppliers-of-enantiopure-tert-leucinol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1275762?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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